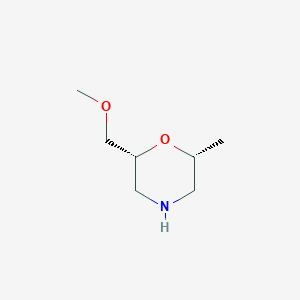
Tetradecanoic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanoic acid tert-butyl ester, also known as tert-butyl tetradecanoate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from tetradecanoic acid (myristic acid) and tert-butanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Tetradecanoic acid tert-butyl ester can be synthesized through the esterification of tetradecanoic acid with tert-butanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Tetradecanoic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield tetradecanoic acid and tert-butanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: Oxidation reactions can convert the ester into different functional groups, such as carboxylic acids or ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Hydrolysis: Tetradecanoic acid and tert-butanol.
Reduction: Tetradecanol.
Oxidation: Tetradecanoic acid or other oxidized derivatives.
科学研究应用
Tetradecanoic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of lubricants, surfactants, and plasticizers.
作用机制
The mechanism of action of tetradecanoic acid tert-butyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of tetradecanoic acid and tert-butanol. The ester can also undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles .
相似化合物的比较
Similar Compounds
Tetradecanoic acid ethyl ester: Similar to tetradecanoic acid tert-butyl ester but with an ethyl group instead of a tert-butyl group.
Tetradecanoic acid methyl ester: Contains a methyl group instead of a tert-butyl group.
Tetradecanoic acid isopropyl ester: Features an isopropyl group in place of the tert-butyl group.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective protection or deprotection of functional groups is required .
属性
CAS 编号 |
32429-42-8 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC 名称 |
tert-butyl tetradecanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-18(2,3)4/h5-16H2,1-4H3 |
InChI 键 |
FWLUJMOCPIHVJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)


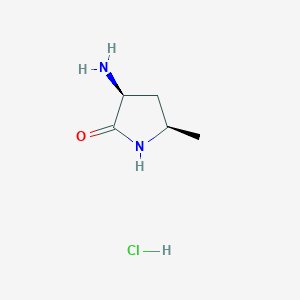


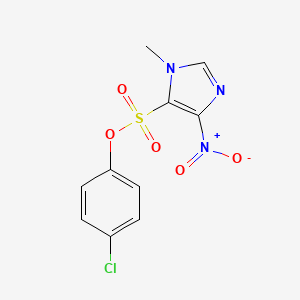
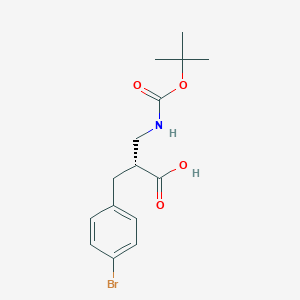
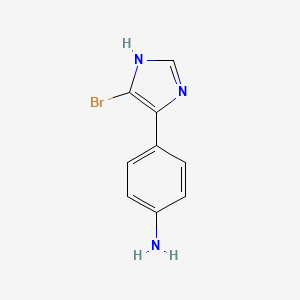
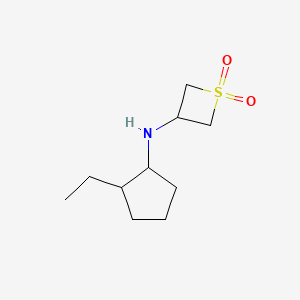
![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)

